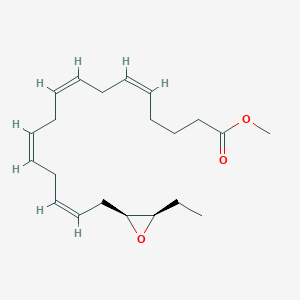
(+/-)17(18)-EpETE methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)17(18)-EpETE methyl ester is a fatty acid methyl ester derived from eicosapentaenoic acid (EPA). It is an epoxide of eicosapentaenoic acid, which is a polyunsaturated fatty acid found in fish oils and other marine sources. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)17(18)-EpETE methyl ester typically involves the epoxidation of eicosapentaenoic acid followed by esterification. The epoxidation can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting epoxide is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of immobilized catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(+/-)17(18)-EpETE methyl ester undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidation using reagents like hydrogen peroxide, leading to the formation of diols.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten compounds.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Diols: Formed by the opening of the epoxide ring during oxidation.
Alcohols: Formed by the reduction of the ester group.
Substituted Epoxides: Formed by nucleophilic substitution reactions.
Scientific Research Applications
(+/-)17(18)-EpETE methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of bio-based materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (+/-)17(18)-EpETE methyl ester involves its interaction with cellular receptors and enzymes. It is known to modulate the activity of enzymes involved in the metabolism of fatty acids, such as cyclooxygenases and lipoxygenases. These interactions lead to the production of bioactive lipid mediators that play a role in inflammation and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (+/-)14(15)-EpETE methyl ester
- (+/-)8(9)-EpETE methyl ester
- (+/-)11(12)-EpETE methyl ester
Comparison
(+/-)17(18)-EpETE methyl ester is unique due to its specific epoxide position and the resulting biological activity. Compared to other epoxides of eicosapentaenoic acid, it has distinct effects on cellular signaling and enzyme modulation. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
methyl (5Z,8Z,11Z,14Z)-16-[(2S,3R)-3-ethyloxiran-2-yl]hexadeca-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C21H32O3/c1-3-19-20(24-19)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21(22)23-2/h4,6-7,9-10,12-13,15,19-20H,3,5,8,11,14,16-18H2,1-2H3/b6-4-,9-7-,12-10-,15-13-/t19-,20+/m1/s1 |
InChI Key |
WXPZUUKQJWLIOW-FMVRBZNTSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC |
Canonical SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















